

Application Notes and Protocols for (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Bromobutanoic acid

Cat. No.: B027810

[Get Quote](#)

Introduction

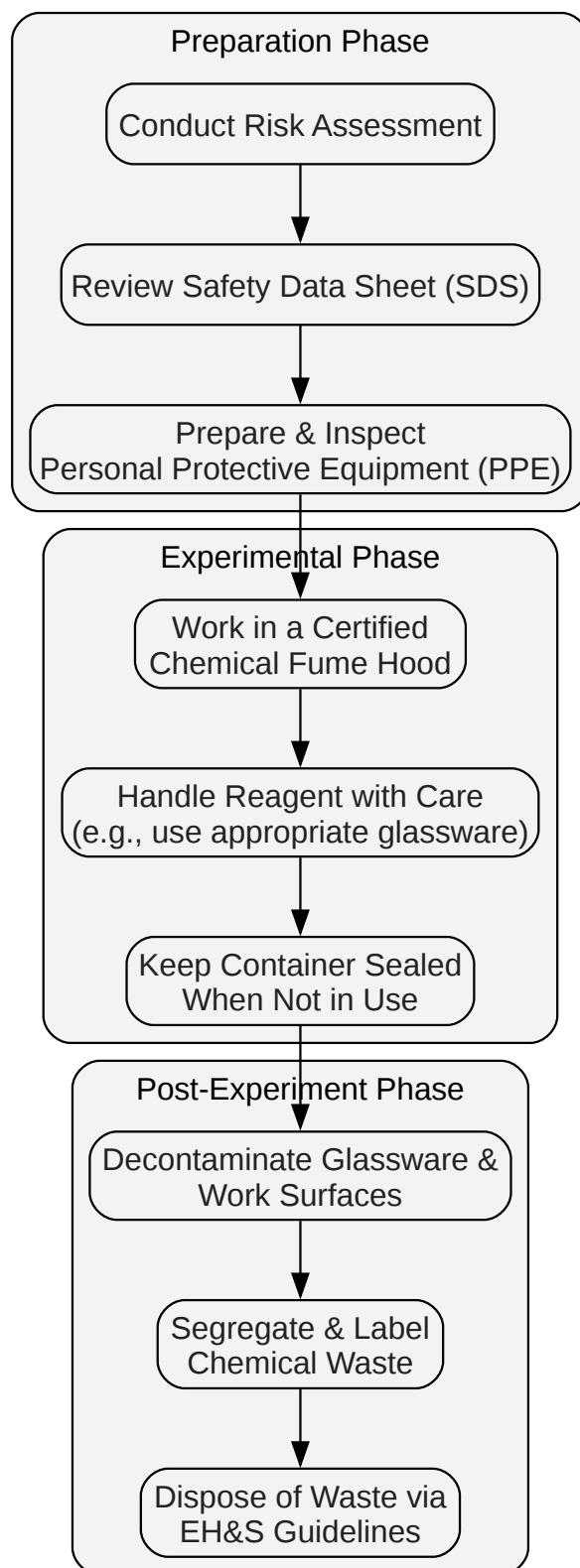
(R)-2-Bromobutanoic acid (CAS No: 2681-94-9) is a chiral carboxylic acid commonly employed as a building block in organic synthesis.^{[1][2]} Its utility is particularly significant in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), such as the anticonvulsant medication Levetiracetam.^[1] However, this compound is classified as a corrosive and toxic substance, necessitating strict adherence to safety protocols to minimize risks to laboratory personnel.^{[3][4]}

These notes provide a comprehensive overview of the hazards associated with **(R)-2-Bromobutanoic acid** and detail the essential safety precautions, handling procedures, and emergency responses required for its safe use in a research and development setting.

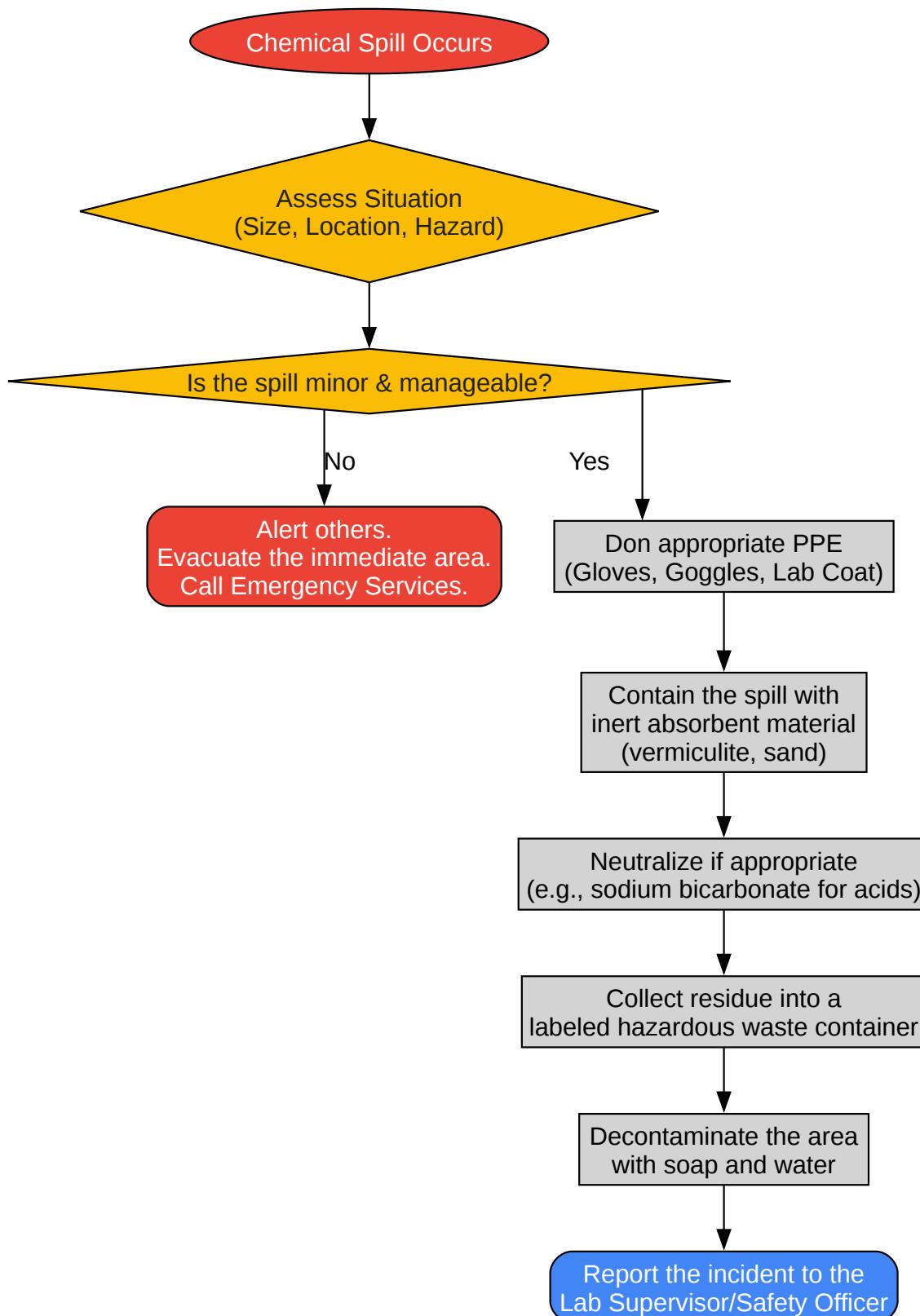
Hazard Identification and Properties

(R)-2-Bromobutanoic acid is a corrosive liquid that can cause severe skin burns and eye damage.^{[3][5]} It is also harmful if swallowed and can cause severe irritation and chemical burns to the respiratory and digestive tracts.^{[4][6]} All personnel must review the Safety Data Sheet (SDS) before handling this chemical.

The physical and chemical properties of 2-Bromobutanoic acid are summarized below.


Property	Value	Reference(s)
CAS Number	2681-94-9 ((R)-enantiomer)	[7]
Molecular Formula	C ₄ H ₇ BrO ₂	[7]
Molecular Weight	167.00 g/mol	[3] [7]
Appearance	Colorless to yellow oily liquid	[5] [6] [8]
Odor	Pungent	[4] [5]
Melting Point	-4 °C (24.8 °F)	[4] [5] [8]
Boiling Point	214 - 217 °C (417.2 - 422.6 °F) @ 760 mmHg	[4] [5]
Flash Point	> 112 °C (> 233.6 °F)	[4] [5] [6]
Specific Gravity	~1.560 g/mL	[4] [5]
Water Solubility	66 g/L (at 20 °C)	[4] [8]

The compound poses significant health risks, as outlined by its GHS classification and available toxicological data.


Hazard Classification	Category	GHS Statement	Reference(s)
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	[3] [4]
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage	[3] [4]
Serious Eye Damage	Category 1	H314: Causes severe skin burns and eye damage	[3] [5]
Toxicity Data	Value	Species	Reference
LD50 (Oral)	310 mg/kg	Mouse	[8]

Safety Protocols and Workflows

A systematic approach to safety is mandatory when working with hazardous chemicals. The following diagrams illustrate the general workflow for handling corrosive reagents and the appropriate response to an accidental spill.

[Click to download full resolution via product page](#)

Caption: General Safety Workflow for Handling Corrosive & Toxic Reagents.

[Click to download full resolution via product page](#)

Caption: Emergency Response Protocol for a Chemical Spill.

Personal Protective Equipment (PPE)

Due to the corrosive and toxic nature of **(R)-2-Bromobutanoic acid**, the following PPE is mandatory at all times.

- Eye and Face Protection: Wear chemical splash goggles and a full-face shield.[6]
- Skin Protection: A flame-resistant lab coat and appropriate protective clothing are required to prevent skin exposure.[6][9] Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use and remove them carefully to avoid skin contact.[10]
- Respiratory Protection: All handling of **(R)-2-Bromobutanoic acid** must be performed inside a certified chemical fume hood to keep airborne concentrations low.[6][11] If there is a risk of exposure above permissible limits, a NIOSH-approved respirator must be used in accordance with OSHA regulations.[6][9]

Handling, Storage, and Disposal

- Handling: Always use this chemical within a chemical fume hood.[6] Ensure that an eyewash station and a safety shower are readily accessible and have been tested.[6][9] Avoid all personal contact, including inhalation of vapors or mists.[6][10] Wash hands and any exposed skin thoroughly after handling.[6]
- Storage: Store in a cool, dry, well-ventilated area designated as a corrosives area.[4][6] Keep containers tightly closed and store locked up.[5][9] The compound is incompatible with strong oxidizing agents and strong bases.[5][6]
- Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[4][5]

Example Experimental Protocol: Synthesis of an Amide

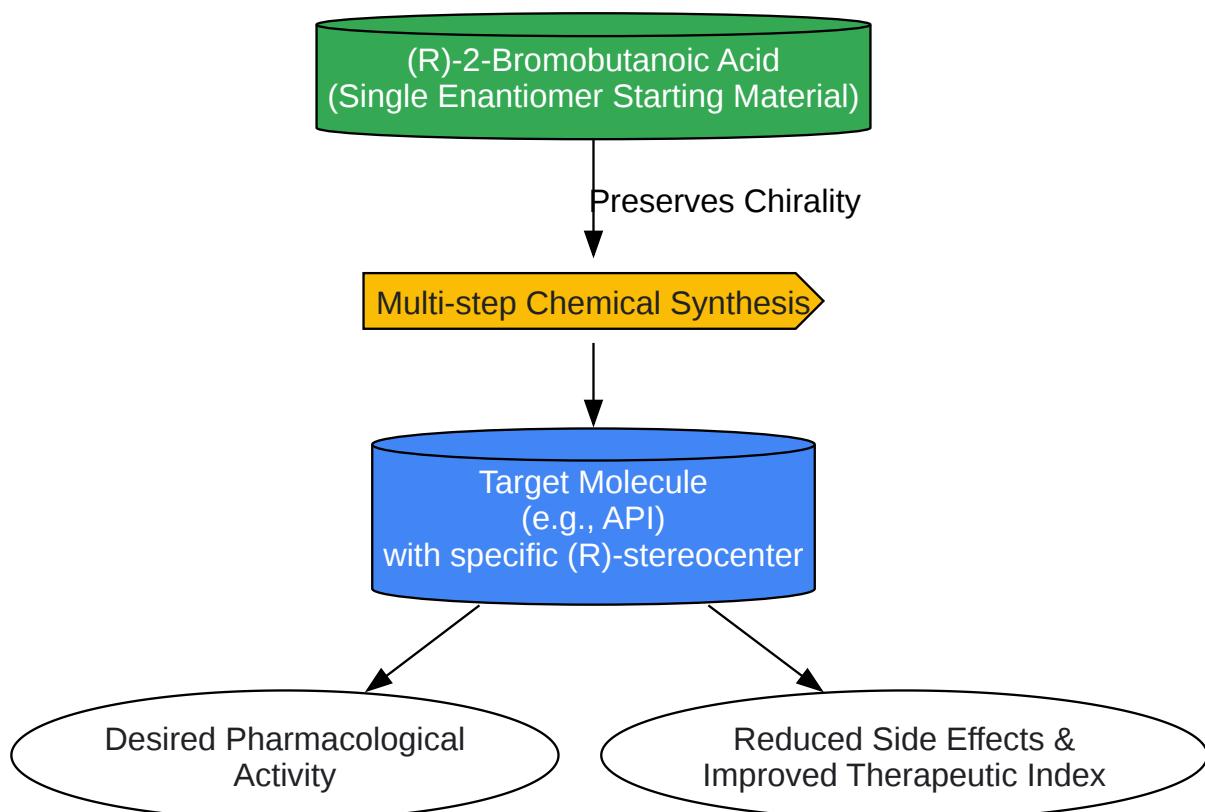
This protocol describes a general procedure for the formation of an amide using **(R)-2-Bromobutanoic acid** and a primary amine, a common reaction in drug development. A

thorough risk assessment must be performed before starting this experiment.

Reaction: **(R)-2-Bromobutanoic acid** + Benzylamine \rightarrow **(R)-N-benzyl-2-bromobutanamide**

Materials:

- **(R)-2-Bromobutanoic acid**
- Benzylamine
- Dicyclohexylcarbodiimide (DCC) - Coupling Agent
- Dichloromethane (DCM) - Solvent
- Magnetic stirrer and stir bar
- Round-bottom flask and standard glassware
- Ice bath


Procedure:

- Safety First: Don all required PPE (goggles, face shield, lab coat, gloves). Ensure the fume hood sash is at the appropriate height.
- Reagent Preparation: In the fume hood, add **(R)-2-Bromobutanoic acid** (1.0 eq) to a round-bottom flask containing anhydrous DCM. Place the flask in an ice bath and begin stirring.
- Amine Addition: Slowly add Benzylamine (1.0 eq) to the cooled solution.
 - CAUTION: Amine addition can be exothermic. Maintain cooling and add dropwise.
- Coupling Agent Addition: Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
 - CAUTION: DCC is a potent skin sensitizer. Avoid contact.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

- **Workup:** Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - **CAUTION:** Acid/base washes can generate pressure. Vent the separatory funnel frequently.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the resulting crude product by column chromatography or recrystallization to yield the final amide.
- **Waste Disposal:** Dispose of all liquid and solid waste in appropriately labeled hazardous waste containers as per institutional guidelines.

Role as a Chiral Building Block in Drug Development

(R)-2-Bromobutanoic acid is a chiral synthon. In drug development, using a single enantiomer is critical because different enantiomers of a drug can have vastly different pharmacological activities or toxicities. The diagram below illustrates its role in ensuring the stereochemical purity of a target molecule.

[Click to download full resolution via product page](#)

Caption: Role of **(R)-2-Bromobutanoic Acid** as a Chiral Building Block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. scbt.com [scbt.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [Application Notes and Protocols for (R)-2-Bromobutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027810#safety-precautions-for-working-with-r-2-bromobutanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com